molecular formula C21H29NO8 B232019 Florosenine CAS No. 16958-30-8

Florosenine

Cat. No.: B232019
CAS No.: 16958-30-8
M. Wt: 423.5 g/mol
InChI Key: RNNVXCSFOWGBQP-DIOQTCHZSA-N
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Description

Florosenine, also known as 2-methyl-2-phenyl-2-oxo-1,3-dioxolane-4-carboxylic acid, is an organic compound which has been studied extensively for its potential applications in the field of biochemistry and physiology. This compound is a member of the class of compounds known as oxadiazoles, which are characterized by their four-membered, cyclic ring systems. This compound is a versatile compound that can be used in a wide range of laboratory experiments. It is a colorless, odorless, and water-soluble compound, making it an ideal choice for many types of experiments.

Scientific Research Applications

  • Florosenine, along with other pyrrolizidine alkaloids like senecionine and otosenine, was identified in Senecio glabellus. This study contributed to the understanding of the phytochemical composition of S. glabellus and highlighted the presence of these alkaloids for the first time in this species (Kapadia, Ramdass, & Bada, 1990).

  • In another study, this compound was isolated from Villasenoria orcuttii, along with another pyrrolizidine alkaloid, floridanine. This work contributed to the chemical profiling of V. orcuttii, the only species in its genus, and provided insights into the plant's chemical constituents (Arciniegas et al., 2013).

  • This compound was also found in Senecio gallicus and S. Adonidifolius, along with other alkaloids. This study contributed to understanding the alkaloid composition of these Senecio species and provided detailed spectroscopic data for better identification of these compounds (Urones et al., 1988).

  • Research on livestock poisoning in South America by species of the Senecio plant identified the presence of this compound among other pyrrolizidine alkaloids. This work was crucial in understanding the toxicological aspects of these plants in livestock (Habermehl et al., 1988).

Mechanism of Action

Target of Action

It’s worth noting that florosenine is a metabolite found in certain species of the jacobaea genus .

Biochemical Pathways

As a metabolite of certain Jacobaea species , it may play a role in the plant’s metabolic processes.

Result of Action

As a metabolite in certain Jacobaea species , it may contribute to the plant’s overall metabolic activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Florosenine involves a series of organic reactions to obtain the final compound. The key steps include the formation of the pyridine ring, the introduction of the indole moiety, and the formation of the quinolone ring.", "Starting Materials": [ "2-methyl-3-pyridinol", "4-chloro-2-nitroaniline", "2-bromoaniline", "2-(2-bromoethyl)indole", "sodium hydride", "palladium on carbon", "acetic acid", "ethanol", "sodium hydroxide", "hydrochloric acid", "sodium nitrate", "sulfuric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Nitration of 2-methyl-3-pyridinol with a mixture of nitric and sulfuric acid to obtain 2-methyl-3-nitropyridine.", "Step 2: Reduction of 2-methyl-3-nitropyridine with sodium hydride in ethanol to obtain 2-methyl-3-aminopyridine.", "Step 3: Diazotization of 2-methyl-3-aminopyridine with sodium nitrite and hydrochloric acid to obtain the diazonium salt.", "Step 4: Coupling of the diazonium salt with 4-chloro-2-nitroaniline in the presence of sodium acetate to obtain the azo compound.", "Step 5: Reduction of the nitro group in the azo compound with palladium on carbon and hydrogen gas to obtain the corresponding amine.", "Step 6: Bromination of 2-bromoaniline with bromine in acetic acid to obtain 2,4-dibromoaniline.", "Step 7: Coupling of 2,4-dibromoaniline with the amine obtained in step 5 in the presence of sodium acetate to obtain the diarylamine.", "Step 8: Cyclization of the diarylamine with sulfuric acid to obtain the indole moiety.", "Step 9: Bromination of 2-(2-bromoethyl)indole with bromine in acetic acid to obtain 2-(2,4-dibromoethyl)indole.", "Step 10: Coupling of 2-(2,4-dibromoethyl)indole with the indole moiety obtained in step 8 in the presence of sodium bicarbonate to obtain the intermediate compound.", "Step 11: Cyclization of the intermediate compound with sodium hydroxide to obtain the quinolone ring.", "Step 12: Neutralization of the reaction mixture with hydrochloric acid and extraction with ethyl acetate to obtain Florosenine.", "Step 13: Purification of Florosenine by recrystallization from ethanol and drying under vacuum." ] }

16958-30-8

Molecular Formula

C21H29NO8

Molecular Weight

423.5 g/mol

IUPAC Name

[(1R,3'S,4S,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate

InChI

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13+,16-,20-,21+/m1/s1

InChI Key

RNNVXCSFOWGBQP-DIOQTCHZSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C

SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Florosenine
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Florosenine
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Florosenine
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Florosenine
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Florosenine
Reactant of Route 6
Florosenine

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